
2-Benzyl-4-methylpyrimidine-5-carboxylic acid
Overview
Description
2-Benzyl-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Studies and Drug Synthesis
2-Benzyl-4-methylpyrimidine-5-carboxylic acid is part of a family of compounds that have been studied for their potential in medicinal chemistry, particularly in the search for new drugs. Research has explored the synthesis and modification of various pyrimidine derivatives, including this compound, to evaluate their potential in medicinal applications. Studies like those by Isoda et al. (1980) have focused on preparing aza analogs of 4-aminomethylbenzoic acid to identify new antiplasmin drugs, where compounds such as 2-Aminomethylpyrimidine-5-carboxylic acid were synthesized and evaluated for their biological activity (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).
Crystal and Molecular Structure Analysis
Another research avenue has been the investigation of the crystal and molecular structures of compounds similar to this compound. For instance, studies like those by Richter et al. (2023) analyzed the structures of related compounds to understand their physical and chemical properties. This knowledge is vital in the context of drug design and material science, where the molecular structure significantly influences a compound's function and application (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Liquid Crystal Research
Compounds in the pyrimidine family have also been studied for their liquid-crystal characteristics. Research conducted by Mikhaleva et al. (1986) involved the synthesis of 5-arylpyrimidine-2-carboxylic acids and the investigation of their aryl esters for potential liquid-crystal properties. Such studies are significant in the field of material science, particularly in the development of display technologies and other applications where liquid-crystal properties are essential (Mikhaleva, Kolesnichenko, Rubina, Gol'dberg, Savel'ev, Leitis, Shimanskaya, & Mamaev, 1986).
Safety and Hazards
Properties
IUPAC Name |
2-benzyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(13(16)17)8-14-12(15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQWCFIRNKMLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





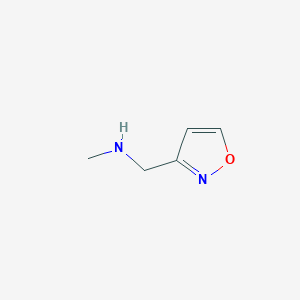
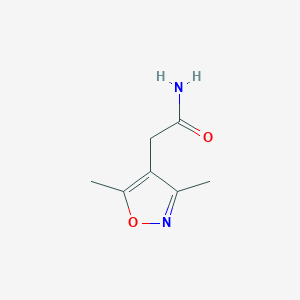
![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)
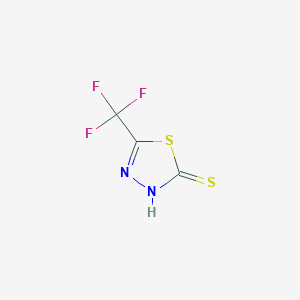
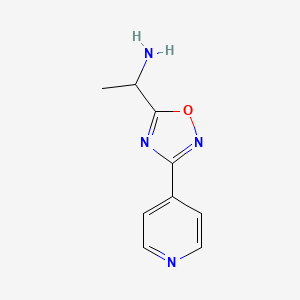
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)
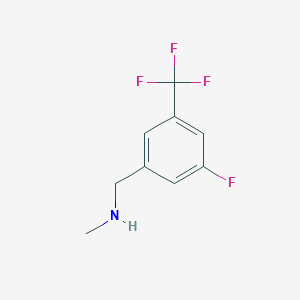
![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)
![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)
